

Technical Support Center: DRIE Process Optimization for Reduced RIE Lag

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Compound of Interest

Compound Name: DLRIE
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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Deep Reactive Ion Etching (DRIE). The focus is on optimizing the DRIE process to minimize Reactive Ion Etching (RIE) lag, also known as Aspect Ratio Dependent Etching (ARDE), where features with different dimensions etch at different rates.

Troubleshooting Guide

This guide provides solutions to common problems encountered during DRIE processes aimed at achieving uniform etch depths across various feature sizes.

Q1: What are the primary causes of RIE lag in my DRIE process?

RIE lag, or ARDE, is the phenomenon where smaller or higher aspect ratio features etch slower than larger or lower aspect ratio features. This effect is primarily caused by the depletion of etching ions and radicals at the bottom of deep trenches.^[1] The main contributing factors are:

- Limited Transport of Reactants: In high aspect ratio features, the transport of reactive species (ions and radicals) to the bottom of the trench is hindered.^[2]

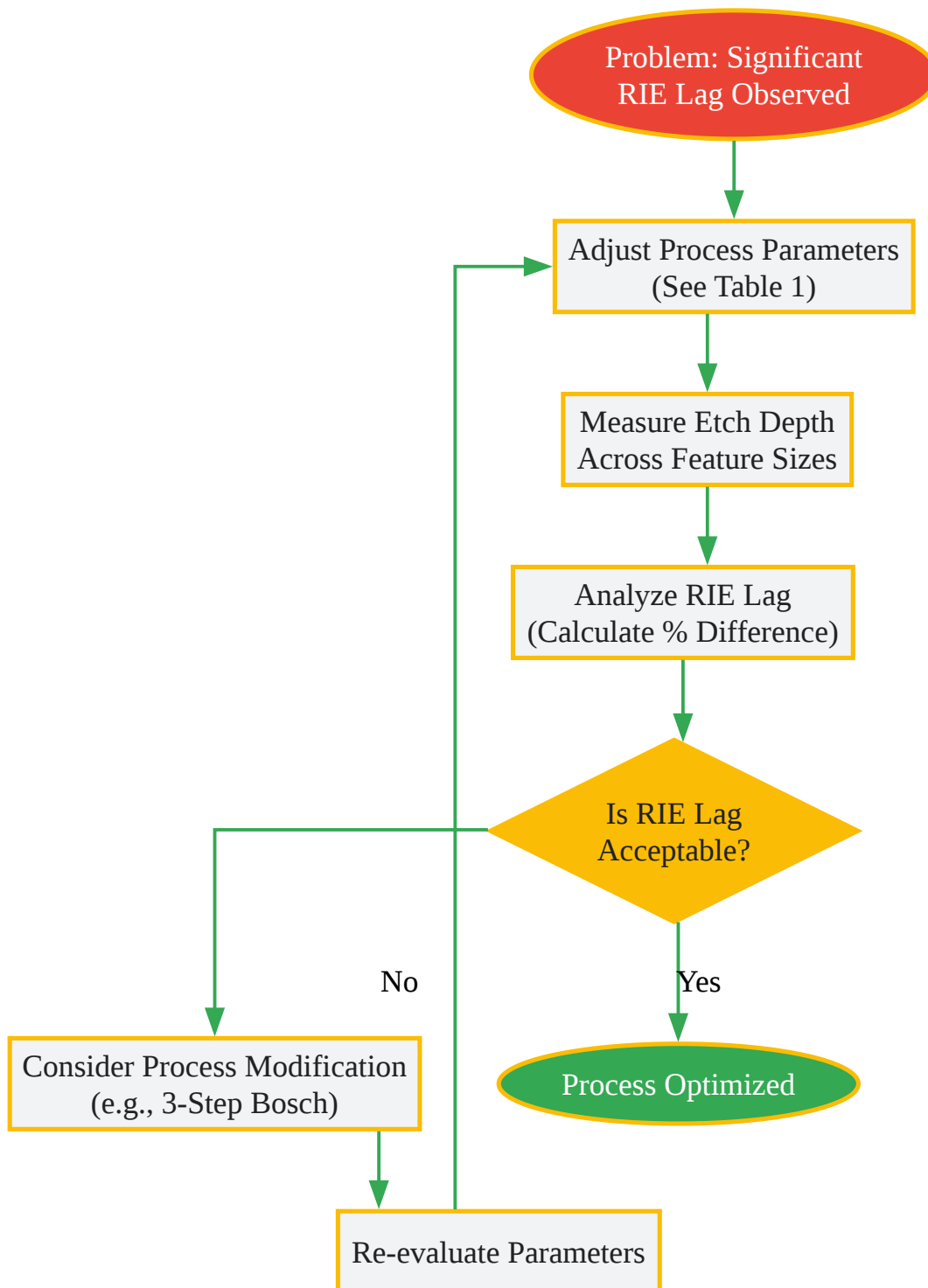
- **Depletion of Etchants:** The concentration of etchant species decreases as they travel down the feature, leading to a lower etch rate at the bottom.
- **Ion Shadowing:** The sidewalls of the feature can "shadow" the bottom surface from the incoming ions, reducing the ion flux and therefore the etch rate.
- **Neutral Shadowing:** Similar to ion shadowing, the flux of neutral etchant species can also be reduced in high aspect ratio features.
- **Microloading Effect:** A higher density of features can lead to a localized depletion of reactants, causing a decrease in the etch rate.^[3]

Q2: My high aspect ratio features are not etching as deep as my wider features. What should I do?

This is a classic manifestation of RIE lag. To address this, you can modify several parameters in your DRIE process, particularly if you are using the Bosch process, which alternates between etching and passivation steps.^{[4][5][6]}

A systematic approach to troubleshooting this issue is outlined in the workflow below:

Troubleshooting Workflow for RIE Lag



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Caption: A systematic workflow for troubleshooting and optimizing DRIE processes to reduce RIE lag.

Q3: How can I adjust my process parameters to minimize RIE lag?

Optimizing your process parameters is a crucial step in mitigating RIE lag. The following table summarizes the key parameters and their effects. It's important to adjust one parameter at a time to understand its impact on your specific process.

Table 1: DRIE Process Parameter Adjustments to Reduce RIE Lag

Parameter	Recommended Adjustment	Rationale	Potential Trade-offs
Pressure	Decrease	Lowering the pressure increases the mean free path of ions, leading to more directional ions that can reach the bottom of deep features.[1][2]	Lower etch rate.
Etch Step Time	Increase	A longer etch step allows more time for etchant species to diffuse to the bottom of high aspect ratio trenches.[2]	Can increase scalloping on the sidewalls.
Passivation Step Time	Decrease	Shorter passivation steps can prevent the excessive buildup of polymer at the bottom of wider trenches, which can inhibit etching.	May lead to more tapered profiles or undercut.
SF ₆ Flow Rate	Increase	A higher flow rate of the etchant gas (SF ₆) can help to replenish the depleted reactive species at the bottom of the trenches.	Can affect plasma stability and uniformity.

Platen Power (Bias)	Increase	Higher bias power increases the energy and directionality of ions, which can enhance the etch rate at the bottom of deep features.[2]	Can increase physical sputtering and potentially damage the mask.
Coil Power (ICP)	Adjust as needed	Higher ICP power increases the plasma density, providing more reactive species. The effect on RIE lag can be complex and process-dependent.	Can increase mask erosion.

An optimized two-step Bosch process has been shown to reduce RIE lag to below 1.5%.^{[4][6]} For a standard process with an RIE lag of 10.8%, where 20 μm and 5 μm wide trenches had depths of 38.8 μm and 34.6 μm respectively, an optimized process achieved depths of 47.8 ± 1.9 μm for both, significantly reducing the lag.^[6]

Q4: Are there alternative DRIE processes that are less susceptible to RIE lag?

Yes, for very deep etching and high aspect ratios, a three-step Bosch process can be more effective at reducing RIE lag.^{[4][7]} This process introduces a third step that focuses on chemical etching, which can improve selectivity and etch depth.^{[4][7]} An improved three-step Bosch process has enabled the use of a 1.4 μm thick photoresist to etch depths greater than 450 μm, achieving a selectivity of over 350.^[4]

Frequently Asked Questions (FAQs)

Q1: What is RIE lag (ARDE)?

Reactive Ion Etching (RIE) lag, also known as Aspect Ratio Dependent Etching (ARDE), is a phenomenon in plasma etching where the etch rate is dependent on the aspect ratio of the feature being etched.^[2] Typically, features with higher aspect ratios (deeper and narrower) etch

at a slower rate than features with lower aspect ratios.[2] This results in non-uniform etch depths across a wafer with varying feature sizes. A typical RIE lag can cause a height difference of over 10% for structures with aspect ratios from 2.5:1 to 10:1.[4][6]

Q2: How is RIE lag measured?

RIE lag is typically quantified by measuring the etch depths of features with different widths or aspect ratios that have been etched simultaneously. The percentage of RIE lag can be calculated using the following formula:

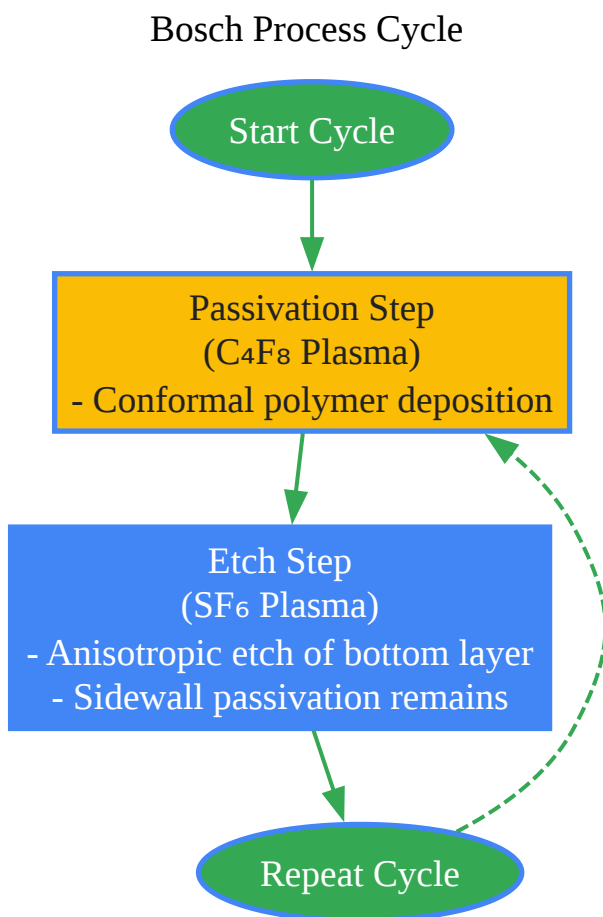
$$\text{RIE Lag (\%)} = \frac{(\text{Etch Depth of Wider Feature} - \text{Etch Depth of Narrower Feature})}{\text{Etch Depth of Wider Feature}} * 100$$

Q3: What is the Bosch process?

The Bosch process is a widely used DRIE technique that enables the fabrication of high aspect ratio structures with vertical sidewalls.[5] It is a time-multiplexed process that alternates between two main steps:

- **Passivation Step:** A conformal polymer layer (typically using a C_4F_8 plasma) is deposited over the entire surface.
- **Etch Step:** An anisotropic etch (typically using an SF_6 plasma) removes the polymer layer at the bottom of the feature and etches the underlying silicon. The polymer on the sidewalls remains, protecting them from lateral etching.

This cyclic process allows for deep, vertical etching.



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Caption: A simplified diagram of the alternating steps in the Bosch DRIE process.

Experimental Protocols

Protocol 1: Characterization of RIE Lag

Objective: To quantify the RIE lag for a given DRIE process.

Methodology:

- **Substrate Preparation:** Prepare a silicon wafer with a patterned mask containing features of varying widths (e.g., 2 μm , 5 μm , 10 μm , 20 μm , 50 μm).
- **DRIE Process:** Perform the DRIE process using your standard recipe for a fixed duration.

- Cross-Sectional Analysis: After etching, cleave the wafer across the features of interest.
- Metrology: Use a scanning electron microscope (SEM) to measure the etch depth of each feature size.
- Data Analysis: Calculate the RIE lag percentage for different pairs of feature sizes using the formula provided in the FAQs.
- Tabulation: Record the etch depths and calculated RIE lag in a table for comparison.

Table 2: Example Data Table for RIE Lag Characterization

Feature Width (μm)	Etch Depth (μm)	RIE Lag (%) relative to 50 μm feature
2		
5		
10		
20		
50		

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